Sydnone, 3-benzyl-
Description
Historical Context of Sydnone (B8496669) Discovery and Early Research
The journey into the world of sydnones began in 1935 when Earl and Mackney at the University of Sydney treated N-nitroso-N-phenylglycine with acetic anhydride (B1165640), leading to the formation of a stable, crystalline compound they named "sydnone". wikipedia.org This initial discovery paved the way for extensive research into this new class of mesoionic compounds. Early investigations focused on understanding their unusual structure and stability, which could not be represented by a single covalent structure. The general method for sydnone synthesis involves the cyclodehydration of N-nitroso derivatives of N-substituted amino acids. researchgate.net
Unique Electronic Structure and Mesoionic Character of Sydnones
Sydnones are defined as 1,2,3-oxadiazolium-5-olates and possess a unique electronic structure. They are mesoionic, meaning they are dipolar, five-membered heterocyclic compounds where the positive and negative charges are delocalized across the ring. wikipedia.org This charge separation is a key feature of their chemistry, and they cannot be satisfactorily represented by any single covalent or polar resonance structure. The most common representation depicts a positive charge distributed over the ring atoms and a negative charge on the exocyclic oxygen atom. This mesoionic character imparts pseudo-aromaticity to the sydnone ring, influencing its reactivity. researchgate.net
The electronic distribution within the sydnone ring has been a subject of considerable study. The nitrogen at position 3 (N-3) bears a partial positive charge, which acts as an electron-withdrawing group, deactivating attached aryl substituents towards electrophilic attack. researchgate.net Conversely, the carbon at position 4 (C-4) is electron-rich and susceptible to electrophilic substitution. researchgate.net
Classification and General Reactivity Trends of N-Substituted Sydnones
Sydnones are broadly classified based on the substituent at the N-3 position, which significantly influences their reactivity and properties. Common classifications include N-alkyl, N-aryl, and N-acyl sydnones. The nature of the N-3 substituent affects the electronic properties of the sydnone ring and can dictate the outcome of various reactions.
General reactivity trends for sydnones include:
1,3-Dipolar Cycloadditions: Sydnones act as 1,3-dipoles and readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. These reactions are a cornerstone of sydnone chemistry, providing access to a wide range of heterocyclic compounds, particularly pyrazoles. beilstein-journals.org
Electrophilic Substitution: The electron-rich C-4 position of the sydnone ring is prone to electrophilic substitution reactions, including halogenation, nitration, and acylation. researchgate.net
Photochemical Reactions: Sydnones can undergo photochemical transformations, often leading to the extrusion of carbon dioxide and the formation of reactive intermediates like nitrilimines. beilstein-journals.org
Research Rationale and Focus on Sydnone, 3-benzyl- in Modern Organic Chemistry
The focus on Sydnone, 3-benzyl- in modern organic chemistry stems from several key factors. The benzyl (B1604629) group, being a simple yet versatile aralkyl substituent, provides a model system for studying the influence of an N-aralkyl group on the sydnone ring's reactivity. Unlike N-aryl sydnones where the aryl group is directly conjugated to the ring, the methylene (B1212753) spacer in the benzyl group partially insulates the phenyl ring from the strong electron-withdrawing effect of the sydnone nucleus. researchgate.net
This structural feature makes 3-benzylsydnone an interesting substrate for investigating the competition between electrophilic substitution on the sydnone ring versus the attached phenyl ring. Furthermore, the reactivity of 3-benzylsydnone in cycloaddition reactions and its potential as a precursor for more complex, biologically active molecules continue to drive research in this area. beilstein-journals.orgontosight.ai The synthesis of derivatives of 3-benzylsydnone is also of interest for their potential pharmacological activities. ontosight.ai
Synthesis and Properties of Sydnone, 3-benzyl-
The primary route for the synthesis of 3-benzylsydnone involves the nitrosation of N-benzylglycine followed by cyclodehydration.
| Starting Material | Reagents | Product | Overall Yield |
| N-Benzylglycine | 1. Nitrosation (e.g., with NaNO₂, HCl) 2. Cyclodehydration (e.g., with Acetic Anhydride) | Sydnone, 3-benzyl- | 39% |
Reactivity of Sydnone, 3-benzyl-
The reactivity of 3-benzylsydnone is characterized by its participation in several key organic transformations, including cycloaddition and electrophilic substitution reactions.
Cycloaddition Reactions
3-Benzylsydnone, like other sydnones, serves as a 1,3-dipole in cycloaddition reactions. A notable example is its reaction with ethyl propiolate, which yields a pyrazole (B372694) derivative. This highlights the utility of 3-benzylsydnone in the synthesis of five-membered heterocyclic systems. beilstein-journals.org
| Reactant 1 | Reactant 2 | Product |
| Sydnone, 3-benzyl- | Ethyl propiolate | Ethyl 1-benzylpyrazole-4-carboxylate |
Electrophilic Substitution Reactions
The electrophilic substitution of 3-benzylsydnone presents an interesting case due to the presence of two potential sites for attack: the C-4 position of the sydnone ring and the aromatic benzyl ring.
The nitration of 3-benzylsydnone has been shown to result in the formation of the meta-nitro aryl product. wright.edu This indicates that under certain nitrating conditions, the phenyl ring of the benzyl group is more susceptible to electrophilic attack than the C-4 position of the sydnone ring. This outcome is influenced by the insulating effect of the methylene group, which reduces the deactivating effect of the sydnone ring on the phenyl group. researchgate.net
| Substrate | Reagent | Major Product |
| Sydnone, 3-benzyl- | Nitric Acid | 3-(3-nitrobenzyl)sydnone |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16844-42-1 |
|---|---|
Molecular Formula |
C9H9N2O2+ |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
3-benzyl-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1 |
InChI Key |
GUBQLELJVCXLMV-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
Other CAS No. |
16844-42-1 |
Synonyms |
3-benzylsydnone |
Origin of Product |
United States |
Synthetic Methodologies for Sydnone, 3 Benzyl and Its Derivatives
Precursor Synthesis: N-Benzyl-N-Nitrosoglycines and Related α-Amino Acid Derivatives
N-benzylglycine can be synthesized through several methods, primarily involving the alkylation of glycine (B1666218) or its derivatives. One common approach is the reaction of glycine with a benzyl (B1604629) halide. To circumvent issues with low yields and the formation of byproducts like N,N-dibenzylglycine ethyl ester, which can be as high as 25-40%, optimized procedures have been developed. guidechem.com For instance, using glycine ethyl ester hydrochloride as a starting material and reacting it with benzyl chloride in the presence of a base like triethylamine (B128534) can provide a more cost-effective and higher-yielding process. guidechem.com
Another effective method is the reductive amination of glyoxylic acid with benzylamine. This reaction proceeds through an imine intermediate which is then reduced using an agent like sodium cyanoborohydride to form N-benzylglycine. A Japanese patent describes a process where a Schiff base is formed from a glycine derivative and a benzaldehyde (B42025) derivative, which is then reduced via catalytic hydrogenation to yield N-benzylglycine. google.com
The choice of solvent and catalyst plays a significant role in the efficiency of these reactions. For example, in the alkylation of glycine ethyl ester, a pyridine-xylenes catalyst system can enhance reaction kinetics by scavenging HCl.
Table 1: Comparison of Synthetic Routes to N-Benzylglycine
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages/Challenges |
|---|---|---|---|---|
| Alkylation of Glycine Ester | Glycine ethyl ester hydrochloride, Benzyl chloride | Triethylamine, Ethanol, 40°C | Readily available starting materials, simple process. guidechem.com | Potential for N,N-dibenzylglycine byproduct formation. guidechem.com |
| Reductive Amination | Glyoxylic acid, Benzylamine | Sodium cyanoborohydride, Dichloromethane | Good selectivity. | Requires careful control of reducing agent. |
| Reductive Amination (Patent) | Glycine derivative, Benzaldehyde derivative | NaOH, Pd catalyst, H2 | High yield. google.com | Involves catalytic hydrogenation under pressure. |
Once N-benzylglycine is obtained, the next step is nitrosation to form N-benzyl-N-nitrosoglycine. This is typically achieved by treating the N-benzylglycine with a nitrosating agent, most commonly sodium nitrite, under acidic conditions. vulcanchem.comresearchgate.net The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the nitrous acid generated in situ. researchgate.netrsc.org
The N-benzyl-N-nitrosoglycine intermediate is often a colorless, viscous oil that can solidify upon refrigeration. rsc.org It can be purified by recrystallization from hot water. rsc.org The formation of this N-nitroso compound is a critical step, as its purity can influence the subsequent cyclization reaction. vulcanchem.com
Table 2: Typical Nitrosation Conditions for N-Benzylglycine
| Reagent | Acid | Solvent | Temperature | Observations | Reference |
|---|---|---|---|---|---|
| Sodium Nitrite | Hydrochloric Acid | Water | 0-5°C | Formation of a colorless, viscous oil or cream powder. researchgate.netrsc.org | researchgate.netrsc.org |
Cyclization Pathways to the Sydnone (B8496669) Ring System
The final and defining step in the synthesis of 3-benzylsydnone is the cyclodehydration of N-benzyl-N-nitrosoglycine. This intramolecular reaction forms the five-membered mesoionic sydnone ring.
The classical and most widely used method for the cyclization of N-nitroso amino acids into sydnones involves the use of acetic anhydride (B1165640) as a dehydrating agent. indexcopernicus.comneliti.cominnovareacademics.in The N-benzyl-N-nitrosoglycine is dissolved in acetic anhydride and the reaction is often allowed to proceed at room temperature. rsc.org The reaction can take several hours to days for completion. researchgate.net The mechanism involves the formation of a mixed anhydride intermediate, followed by a nucleophilic attack of the nitroso oxygen on the carbonyl carbon to facilitate ring closure. innovareacademics.in
Trifluoroacetic anhydride (TFAA) is a more potent dehydrating agent that can significantly accelerate the cyclization process, often completing the reaction in a much shorter time frame, sometimes within minutes, even at low temperatures. indexcopernicus.comneliti.comresearchgate.net This is particularly advantageous for heat-labile sydnones. neliti.com
While anhydrides are common, other reagents have been explored for the cyclodehydration step. Thionyl chloride in the presence of a base like pyridine (B92270) has been shown to be an effective alternative, offering improved yields and shorter reaction times compared to early methods using thionyl chloride alone. indexcopernicus.comneliti.com For instance, using thionyl chloride in a mixture of cold dioxane and pyridine can result in a 75% yield in just 25 minutes. indexcopernicus.comneliti.com
More recently, catalytic methods have been developed. N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have been used as catalysts for the one-pot conversion of N-arylglycines to sydnones in a neutral medium, showing high efficiency. indexcopernicus.com
Table 3: Reagents for Cyclodehydration of N-Nitroso Amino Acids
| Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Anhydride | Room temperature, several hours/days | Classical, well-established method. indexcopernicus.comneliti.cominnovareacademics.in | Can be slow. researchgate.net |
| Trifluoroacetic Anhydride (TFAA) | Low temperature, short reaction time | Highly efficient, fast. indexcopernicus.comneliti.comresearchgate.net | More reactive and expensive. |
| Thionyl Chloride/Pyridine | Cold dioxane, short reaction time | Good yields, fast. indexcopernicus.comneliti.com | Requires careful handling of reagents. |
| TBBDS or DBH (catalytic) | Dichloromethane, 5°C, 5-16 hours | One-pot synthesis from N-arylglycine, high yields. indexcopernicus.com | Newer method, may have substrate limitations. |
Regioselective and Stereoselective Synthesis of Substituted Sydnone, 3-benzyl- Analogues
The synthesis of substituted 3-benzylsydnone analogues with high regioselectivity and stereoselectivity is a critical area of research, enabling the exploration of structure-activity relationships for various applications. While the existing literature provides broad strokes on the synthesis of substituted sydnones, specific details on the regioselective and stereoselective synthesis of 3-benzylsydnone analogues are less common. However, general principles of organic synthesis can be applied to predict and achieve desired outcomes.
Regioselectivity in the synthesis of substituted 3-benzylsydnones primarily concerns the controlled introduction of substituents at specific positions on both the sydnone ring and the benzyl group. For instance, electrophilic substitution at the C-4 position of the sydnone ring is a well-established reaction. wright.edu By carefully choosing the starting materials and reaction conditions, it is possible to direct substituents to either the sydnone ring or the benzyl moiety. The electron-withdrawing nature of the sydnone ring deactivates the attached benzyl group towards electrophilic aromatic substitution. researchgate.net Conversely, introducing electron-donating groups on the benzyl ring can activate it towards substitution.
Stereoselective synthesis becomes relevant when introducing chiral centers into the 3-benzylsydnone scaffold. This can be achieved by using chiral starting materials, employing chiral catalysts, or through diastereoselective reactions. For example, if a substituent introduced on the benzyl group or a side chain creates a stereocenter, enantioselective or diastereoselective methods would be necessary to control the stereochemistry. Although specific examples for 3-benzylsydnone are not extensively documented in the provided results, general methodologies for stereoselective synthesis, such as those involving organocatalysis or transition-metal catalysis, could be adapted. nih.govnih.govmdpi.comescholarship.orgredalyc.org
Functionalization and Derivatization Strategies for Sydnone, 3-benzyl-
The functionalization and derivatization of 3-benzylsydnone are key to modifying its properties and exploring its potential in various chemical contexts. These strategies can be categorized based on the part of the molecule being modified: the sydnone nucleus, the benzyl group, or a side chain.
Electrophilic Substitution on the Sydnone Nucleus
The C-4 position of the sydnone ring is nucleophilic and readily undergoes electrophilic substitution. wright.edu This allows for the introduction of a variety of functional groups.
Halogenation: Bromination of 3-benzylsydnone at the C-4 position can be achieved using bromine. researchgate.net This introduces a versatile handle for further transformations.
Nitration: Nitration of 3-benzylsydnone can lead to substitution on either the sydnone ring or the benzyl group, depending on the reaction conditions. researchgate.net Using a nitrating agent may result in the formation of 4-nitro-3-benzylsydnone.
Acylation: Acylation reactions, such as the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide), can introduce an acyl group at the C-4 position. researchgate.net
Table 1: Electrophilic Substitution Reactions of 3-Benzylsydnone
| Electrophile | Reagent(s) | Product |
| Br⁺ | Br₂ | 4-Bromo-3-benzylsydnone |
| NO₂⁺ | HNO₃/H₂SO₄ | 4-Nitro-3-benzylsydnone |
| RCO⁺ | RCOCl/AlCl₃ | 4-Acyl-3-benzylsydnone |
Transformations Involving the Benzyl Group
The benzyl group of 3-benzylsydnone offers another site for functionalization. The reactivity of the benzylic position and the aromatic ring can be exploited to introduce diverse functionalities. wikipedia.org
Benzylic Bromination: The benzylic C-H bonds can be selectively brominated using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light). This introduces a bromine atom at the benzylic position, creating a new point for substitution.
Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group using various oxidizing agents. wikipedia.org For instance, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzyl group.
Aromatic Substitution: While the sydnone ring deactivates the benzyl group towards electrophilic aromatic substitution, substitution can be directed to the phenyl ring by introducing activating groups or using forceful reaction conditions. researchgate.net For example, nitration of 3-benzylsydnone has been shown to yield 3-(3-nitrophenyl)sydnone as a major product under certain conditions. researchgate.net
Table 2: Functionalization of the Benzyl Group in 3-Benzylsydnone
| Reaction | Reagent(s) | Functional Group Introduced |
| Benzylic Bromination | NBS, AIBN | -CH(Br)- |
| Oxidation | KMnO₄ | -C(O)- |
| Aromatic Nitration | HNO₃ | -NO₂ on the phenyl ring |
Introduction of Diverse Functionalities via Side-Chain Modification
The introduction and subsequent modification of side chains provide a powerful tool for creating a wide array of 3-benzylsydnone derivatives. This strategy is particularly useful for synthesizing compounds with specific biological or material properties. sigmaaldrich.compeptide.commdpi.com
If a functional group is present on the benzyl ring or has been introduced at the C-4 position of the sydnone, it can serve as a starting point for building more complex side chains. For example, a 4-bromo-3-benzylsydnone can undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. wright.edu
Furthermore, if the initial synthesis of the sydnone starts with a functionalized N-benzylglycine derivative, the resulting 3-benzylsydnone will already possess a side chain that can be further modified. This approach allows for the incorporation of a wide range of functionalities, including but not limited to, alkyl chains, aryl groups, and heterocyclic moieties.
Development of Sustainable and Green Synthetic Approaches for Sydnone, 3-benzyl-
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. mdpi.comnih.gov For the synthesis of 3-benzylsydnone and its derivatives, green chemistry principles can be applied to reduce the environmental impact.
Key areas of focus for green synthetic approaches include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical carbon dioxide can significantly improve the greenness of a synthesis. wright.eduwright.edu
Catalysis: Employing catalytic methods, especially those using non-toxic and abundant metals or organocatalysts, can reduce waste and energy consumption compared to stoichiometric reactions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.
Energy Efficiency: Utilizing microwave-assisted synthesis or other energy-efficient techniques can reduce reaction times and energy consumption.
While specific "green" syntheses for 3-benzylsydnone are not extensively detailed in the provided search results, the principles of green chemistry provide a clear framework for future research and development in this area. For example, exploring one-pot syntheses or tandem reactions could streamline the process and reduce waste. nih.gov
Elucidation of Reaction Mechanisms and Reactivity Profiles of Sydnone, 3 Benzyl
1,3-Dipolar Cycloaddition Reactions of Sydnone (B8496669), 3-benzyl-
Sydnones, including 3-benzylsydnone, are well-established 1,3-dipoles that readily react with various dipolarophiles to construct five-membered heterocyclic rings. organic-chemistry.orgscribd.comwikipedia.org These reactions, often referred to as Huisgen cycloadditions, are of significant interest due to their high degree of regio- and stereoselectivity. wikipedia.orgnumberanalytics.com
Scope with Diverse Dipolarophiles (Alkenes, Alkynes, Heteroatom Multiple Bonds)
The versatility of 3-benzylsydnone in 1,3-dipolar cycloadditions is evident from its reactivity with a wide array of dipolarophiles. These include:
Alkenes and Alkynes: These are the most common reaction partners for sydnones. organic-chemistry.orgijrpc.com The reaction with alkenes leads to the formation of pyrazoline derivatives, while alkynes yield pyrazoles after the extrusion of carbon dioxide. whiterose.ac.ukresearchgate.net Symmetrical alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) are frequently used. beilstein-journals.org
Heteroatom Multiple Bonds: 3-Benzylsydnone can also react with molecules containing carbon-heteroatom multiple bonds, such as carbonyls and nitriles, to afford a variety of five-membered heterocycles. organic-chemistry.orgijrpc.com
The scope of these reactions allows for the synthesis of a diverse library of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. ijrpc.comontosight.ai
Mechanistic Pathways of Concerted and Stepwise Cycloadditions
The mechanism of the 1,3-dipolar cycloaddition of sydnones has been a subject of extensive study. Generally, these reactions are believed to proceed through a concerted pericyclic mechanism . scribd.com This is supported by several key observations:
Stereospecificity: The reactions are often stereospecific with respect to the dipolarophile. For instance, a cis-alkene will typically yield a syn-product, indicating that the two new sigma bonds are formed simultaneously. scribd.comwikipedia.org
Solvent Effects: The rate of the cycloaddition is largely unaffected by the polarity of the solvent, which is characteristic of a concerted process where there is no significant charge separation in the transition state. scribd.com
Thermodynamic Parameters: These reactions exhibit a large negative entropy of activation, similar to the Diels-Alder reaction, suggesting a highly ordered transition state, a hallmark of concerted pericyclic reactions. wikipedia.org
However, it is important to note that some 1,3-dipolar cycloadditions can proceed through a stepwise mechanism , particularly when the reactants are highly polarized or when metal catalysts are employed. scribd.comijrpc.com For instance, the copper-catalyzed azide-alkyne cycloaddition, a well-known "click" reaction, follows a stepwise pathway. ijrpc.com While less common for sydnones, the possibility of a stepwise mechanism under specific conditions cannot be entirely ruled out.
Regiochemical and Stereochemical Outcomes and their Theoretical Basis
The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are governed by a combination of electronic and steric factors. wikipedia.orgnumberanalytics.com
Regioselectivity: In reactions with unsymmetrical dipolarophiles, two regioisomeric products are possible. wikipedia.org The preferred orientation is often predicted by Frontier Molecular Orbital (FMO) theory. scribd.comwikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. organic-chemistry.org The regioselectivity is influenced by the electronic properties of the substituents on both the sydnone and the dipolarophile. numberanalytics.com For example, electron-withdrawing groups on the dipolarophile generally favor interaction with the HOMO of the dipole. organic-chemistry.org
Stereoselectivity: As mentioned earlier, the concerted nature of the cycloaddition often leads to high stereospecificity, with the stereochemistry of the dipolarophile being retained in the product. wikipedia.orgnumberanalytics.com The approach of the dipole and dipolarophile is suprafacial, meaning the new bonds form on the same face of each component. organic-chemistry.org
Table 1: Factors Influencing Regio- and Stereoselectivity in 1,3-Dipolar Cycloadditions
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
|---|---|---|
| Electronic Properties | Determined by the relative energies of the HOMO and LUMO of the reactants, as predicted by FMO theory. organic-chemistry.orgscribd.com | Generally high due to the concerted mechanism, with retention of the dipolarophile's stereochemistry. wikipedia.org |
| Steric Hindrance | Can favor the formation of the less sterically hindered regioisomer. wikipedia.org | Can influence the facial selectivity of the cycloaddition. |
| Reaction Conditions | Solvent polarity generally has a minor effect on regioselectivity in concerted reactions. scribd.com | Temperature and catalysts can sometimes influence stereochemical outcomes. numberanalytics.com |
Influence of the 3-Benzyl Substituent on Reactivity and Selectivity
The 3-benzyl substituent on the sydnone ring plays a crucial role in modulating its reactivity and selectivity.
Electronic Effects: The benzyl (B1604629) group is generally considered to be electron-donating through induction and hyperconjugation, which can raise the energy of the sydnone's HOMO. This can, in turn, affect the rate and regioselectivity of the cycloaddition by altering the HOMO-LUMO energy gap with the dipolarophile. organic-chemistry.org While one source suggests little resonance interaction between the sydnone ring and an N3-phenyl group, the electronic nature of the benzyl group can still influence the electron density of the sydnone ring. jocpr.comijcrt.org
Unimolecular Decompositions and Rearrangements of Sydnone, 3-benzyl-
In addition to cycloaddition reactions, 3-benzylsydnone can undergo unimolecular reactions, particularly at elevated temperatures.
Thermal Decarboxylation Pathways and Reactive Intermediates
Upon heating, sydnones can undergo thermal decomposition, which typically involves the extrusion of carbon dioxide. ijcrt.org This process is believed to proceed through the formation of highly reactive intermediates.
The thermal decomposition of 3-benzylsydnone is thought to initially form a strained bicyclic intermediate, which then loses carbon dioxide to generate a nitrilimine. scholaris.ca This nitrilimine is a key reactive intermediate that can be trapped by various reagents or can undergo further rearrangements. lumenlearning.combeilstein-journals.org
The sequence of events can be summarized as:
Ring Opening: The sydnone ring can open to form a ketene (B1206846) intermediate.
Decarboxylation: This intermediate can then lose a molecule of carbon dioxide. The evolution of CO2 is a common feature in the thermal decomposition of many organic compounds. nih.govmdpi.com
Formation of Reactive Intermediates: The loss of CO2 leads to the formation of a nitrilimine. Such intermediates are short-lived, high-energy species that are highly reactive. lumenlearning.comrsc.org
The existence of these reactive intermediates is often inferred through trapping experiments or by analyzing the final products of the decomposition. lumenlearning.com The stability of these intermediates can be influenced by resonance and the nature of the substituents. lumenlearning.comyoutube.com For example, the benzyl group can potentially stabilize the resulting intermediate through resonance.
Table 2: Proposed Intermediates in the Thermal Decomposition of 3-Benzylsydnone
| Intermediate | Description | Evidence for Existence |
|---|---|---|
| Strained Bicyclic Intermediate | A proposed transient species formed prior to decarboxylation. scholaris.ca | Inferred from mechanistic studies and theoretical calculations. |
| Nitrilimine | A highly reactive 1,3-dipole formed after the loss of carbon dioxide. | Can be trapped by dipolarophiles or undergo further reactions to form stable products. lumenlearning.combeilstein-journals.org |
Photochemical Rearrangements and Photodecomposition Mechanisms
The photochemistry of sydnones, including 3-benzylsydnone, is characterized by complex rearrangements and decomposition pathways. Upon irradiation, sydnones are believed to undergo a ring-closure to form a strained, transient diazirine intermediate. researchgate.netwhiterose.ac.uk This intermediate is key to the subsequent chemical transformations.
The fate of the diazirine species depends on the substitution pattern of the sydnone ring. For sydnones unsubstituted at the C4 position, the diazirine can lead to the formation of various products through rearrangement. However, for C4-substituted sydnones, the diazirine intermediate can undergo ring-opening to generate a corresponding nitrilimine. whiterose.ac.uk This nitrilimine is a versatile 1,3-dipole that can be trapped in cycloaddition reactions. whiterose.ac.uk While specific photolysis studies on 3-benzylsydnone are not extensively detailed in the literature, the general mechanism suggests that irradiation would likely lead to the formation of a benzyl-substituted nitrilimine via the diazirine pathway.
Photodecomposition can also occur, particularly in the presence of other reactive species like oxygen. For instance, 3-benzylsydnone has been observed to react with oxygen even at room temperature in the dark, suggesting that its decomposition can be initiated under various conditions. researchgate.net The photolysis of related benzyl compounds, such as benzyl halides, is known to proceed through both ionic and radical pathways, yielding a mixture of products. rsc.org This suggests that the photochemical decomposition of 3-benzylsydnone could involve cleavage of the benzyl-nitrogen bond or fragmentation of the heterocyclic ring itself. The presence of dissolved oxygen can influence the photolysis rates and product distribution of similar heterocyclic compounds, often proceeding through a triplet excited state. nih.gov
Electrophilic and Nucleophilic Reactivity at the Sydnone Ring
The sydnone ring exhibits a dualistic reactivity profile, with specific sites being susceptible to either electrophilic or nucleophilic attack. This is a direct consequence of its mesoionic character and the resulting charge distribution.
Electrophilic Reactivity: The C4 position of the sydnone ring is electron-rich and is the primary site for electrophilic substitution. This reactivity is well-established for a variety of sydnones, including 3-benzylsydnone. For example, the formylation of 3-benzylsydnone using the Vilsmeier-Haack procedure introduces an aldehyde group exclusively at the C4 position. Similarly, nitration reactions also target the sydnone ring, although competition with the benzyl substituent can occur depending on the reaction conditions.
Nucleophilic Reactivity: The sydnone ring is generally considered electron-rich, making it relatively resistant to nucleophilic aromatic substitution unless a good leaving group is present at an activated position. However, the ring is not devoid of electrophilic centers. The exocyclic oxygen atom and the C5-carbonyl carbon atom are electron-deficient sites. The C5-carbonyl carbon, in particular, possesses an electrophilic character and is a potential site for nucleophilic addition reactions. savemyexams.com This type of reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. savemyexams.comnumberanalytics.com While specific examples of simple nucleophilic addition to the C5 position of 3-benzylsydnone are not widely reported, this reactivity is a fundamental aspect of carbonyl chemistry and is expected to be a potential reaction pathway. Nucleophilic attack on the ring itself, leading to substitution, is less common but can be envisioned in specialized cases, such as in benzyne-type mechanisms if an appropriate precursor is used. masterorganicchemistry.comlibretexts.org
Metal-Catalyzed Transformations Involving Sydnone, 3-benzyl-
Transition metal catalysis has emerged as a powerful tool for the functionalization of sydnones, enabling the construction of complex heterocyclic structures that would be difficult to access through other means. 3-Benzylsydnone participates in several such transformations.
Palladium- and copper-catalyzed cross-coupling reactions are cornerstone methods in modern organic synthesis. mdpi.com While direct C-H arylation of the C4-position of N-alkyl sydnones using palladium catalysis is a known process, specific examples involving 3-benzylsydnone are often part of cycloaddition-coupling cascades. nih.govnih.govorganic-chemistry.org
A notable example is the copper-catalyzed cycloaddition-coupling reaction of a 3-benzylsydnone derivative with 2-bromo-3,3,3-trifluoropropene. This reaction proceeds under mild conditions to afford a 4-trifluoromethyl pyrazole (B372694) product in a promising yield, demonstrating the utility of 3-benzylsydnone as a substrate in metal-catalyzed transformations for synthesizing fluorinated heterocycles. rsc.org
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 3-Benzylsydnone | 2-Bromo-3,3,3-trifluoropropene | Cu(OTf)₂ / phen | DBU | CH₃CN | 35 | 1-Benzyl-4-(trifluoromethyl)-1H-pyrazole | 40 | rsc.org |
Table 1: Copper-Catalyzed Cross-Coupling/Cycloaddition of 3-Benzylsydnone.
Beyond cross-coupling, 3-benzylsydnone is involved in other significant transition metal-mediated reactions, primarily 1,3-dipolar cycloadditions with alkynes. These reactions are a cornerstone of sydnone chemistry, providing a regioselective route to pyrazoles.
Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): Thermal cycloaddition of sydnones with alkynes often requires harsh conditions. beilstein-journals.org The development of copper-catalyzed variants has significantly broadened the scope and utility of this reaction. It has been noted that 3-benzylsydnone, representing the less reactive class of 3-alkylsydnones, can react effectively with highly reactive alkynes like ethyl propiolate under copper catalysis to produce the corresponding 1-benzylpyrazole-4-carboxylate in good yield. beilstein-journals.org This highlights the ability of metal catalysis to promote reactions even with less reactive sydnone substrates. beilstein-journals.orgwikipedia.org
Rhodium-Catalyzed Transformations: While not a direct reaction of the sydnone ring, rhodium-catalyzed C-H activation is a key process for the further functionalization of the pyrazole products derived from 3-benzylsydnone. For instance, Rh(III)-catalyzed C-H alkenylation has been successfully applied to N-benzylpyrazoles, which are direct descendants of 3-benzylsydnone cycloadditions. rsc.orgmdpi.comrsc.orgnih.gov This demonstrates a powerful sequential strategy where the sydnone serves as a precursor to a pyrazole, which is then elaborated using another metal-catalyzed process.
Applications of Sydnone, 3 Benzyl in Complex Organic Synthesis
As a Building Block for Nitrogen-Containing Heterocycles
The inherent reactivity of the 3-benzylsydnone ring makes it an excellent precursor for a wide array of nitrogen-containing heterocyclic systems. It serves as a stable, easily accessible source of 1,3-dipoles, which are key intermediates in the synthesis of five-membered rings and more complex fused systems.
The most prominent application of 3-benzylsydnone is in the synthesis of polysubstituted pyrazoles through [3+2] cycloaddition reactions. beilstein-journals.org Thermally induced cycloadditions with alkynes proceed via a concerted mechanism where the sydnone (B8496669) acts as a cyclic azomethine imine, losing carbon dioxide to form the aromatic pyrazole (B372694) ring. beilstein-journals.orgbeilstein-journals.org These reactions often require high temperatures, but provide reliable access to 1,3,4,5-tetrasubstituted pyrazoles. beilstein-journals.org
For instance, the reaction of 3-benzylsydnone, which is generally less reactive than its N-aryl counterparts, with activated alkynes like ethyl propiolate proceeds in good yield under thermal conditions. beilstein-journals.org The regioselectivity of these cycloadditions can be controlled, particularly with terminal alkynes, which predominantly yield 1,3,5-substituted pyrazoles. sci-hub.se The development of copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has further enhanced the utility of this transformation, allowing for high regioselectivity under milder conditions. researchgate.net
Table 1: Synthesis of Pyrazoles from 3-benzylsydnone and Various Alkynes This table is interactive. Users can sort columns by clicking on the headers.
| Alkyne Partner | Reaction Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl propiolate | Heat | Ethyl 1-benzylpyrazole-4-carboxylate | Good | beilstein-journals.org |
| Trimethylsilylacetylene | Heat | 1-Benzyl-3-(trimethylsilyl)pyrazole | Good | core.ac.uk |
| Methyl propiolate | 140 °C, 24h | Methyl 1-benzyl-5-carboxy-pyrazole | - | sci-hub.se |
| Phenylacetylene | 140 °C, 48h | 1-Benzyl-5-phenyl-pyrazole | - | sci-hub.se |
While not a direct precursor, 3-benzylsydnone is instrumental in the synthesis of pyridazine (B1198779) derivatives. The pyrazole core, readily assembled from the sydnone, can be further elaborated. For example, pyrazole-dicarboxylates, formed from the cycloaddition of sydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD), can undergo subsequent cyclocondensation with hydrazine (B178648) to form a fused pyridazine ring, yielding pyrazolo[3,4-d]pyridazine structures. beilstein-journals.orgmdpi.com This two-step sequence highlights the role of sydnones as entry points to more complex heterocyclic systems. mdpi.com
Furthermore, the cycloaddition of 3-benzylsydnone with arynes, generated in situ, provides an efficient route to indazoles, another important class of nitrogen-containing heteroaromatics. sci-hub.seacs.org This strategy has been applied to the synthesis of complex polycyclic systems, including azahelicenes. acs.org
Sydnones are effective photochemical precursors to nitrile imines. beilstein-journals.orgnih.gov Upon UV irradiation, 3-benzylsydnone can extrude carbon dioxide to generate the highly reactive benzyl-substituted nitrile imine intermediate. beilstein-journals.orguq.edu.au This intermediate is not typically isolated but is trapped in situ by a suitable dipolarophile. researchgate.net
Nitrile imines are linear, propargyl-type 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a wide range of partners containing double or triple bonds. researchgate.netpsu.edu The photochemical generation from a stable, crystalline sydnone offers a clean and controlled method for initiating these cycloadditions, avoiding the harsher conditions or byproducts associated with other generation methods like the dehydrochlorination of hydrazonoyl chlorides. nih.govmdpi.com
The synthetic utility of nitrile imines generated from 3-benzylsydnone is extensive. Their reaction with alkenes leads to pyrazolines, while reaction with alkynes produces pyrazoles. beilstein-journals.org The regiochemistry of the photochemical cycloaddition differs from the thermal reaction; the nitrile imine adds to alkynes to yield 1,4,5-substituted pyrazoles, in contrast to the 1,3,4- or 1,3,5-isomers obtained thermally. beilstein-journals.org This divergent reactivity provides access to a broader range of pyrazole substitution patterns from a single precursor. These intermediates have been trapped with various dipolarophiles, including maleimides and acrylates, to create complex pyrrolo[3,4-c]pyrazoles and other five-membered heterocycles. psu.edu
Role in Click Chemistry and Bioorthogonal Ligation Reactions
The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. researchgate.net The cycloaddition of sydnones with alkynes fits these criteria and has emerged as a powerful click reaction, complementary to the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netrsc.org
The development of the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) has been particularly significant. researchgate.net In this transformation, 3-benzylsydnone can react with strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. researchgate.net This reaction is exceptionally fast and proceeds under physiological conditions, making it a true bioorthogonal ligation. rsc.orgnih.gov Bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with native biochemical processes. nih.gov
The stability of the sydnone ring in aqueous media, combined with its rapid, catalyst-free reactivity with strained alkynes, makes 3-benzylsydnone derivatives excellent tools for chemical biology. researchgate.netrsc.org They can be incorporated into biomolecules as chemical reporters and used for applications such as protein and glycan labeling, live-cell imaging, and bioconjugation. researchgate.netrsc.orgacs.org For example, sydnone-based probes have been designed that become highly fluorescent upon cycloaddition, allowing for the "turn-on" detection of labeled biomolecules in complex biological environments with high sensitivity and specificity. acs.org
Table 2: Comparison of Sydnone-Based Bioorthogonal Reactions This table is interactive. Users can sort columns by clicking on the headers.
| Reaction Type | Catalyst | Dipolarophile | Key Features | Application Area | Reference |
|---|---|---|---|---|---|
| CuSAC | Copper(I) | Terminal/Internal Alkynes | High regioselectivity for 1,4-isomers; Mild conditions | Synthesis, Bioconjugation | researchgate.netchim.it |
| SPSAC | None | Strained Alkynes (e.g., BCN, DIBO) | Extremely fast kinetics; Catalyst-free; Bioorthogonal | Live-cell imaging, Bioconjugation | researchgate.netrsc.orgresearchgate.net |
| Photo-Click | Light (UV) | Alkenes/Alkynes | Spatiotemporal control; Forms nitrile imine intermediate | Materials science, Patterning | nih.gov |
Incorporation into Natural Product and Drug-like Molecule Scaffolds
The heterocyclic cores accessible from 3-benzylsydnone are prevalent in natural products and pharmaceuticals, positioning the sydnone as a key starting material for medicinal chemistry programs. nih.gov The pyrazole scaffold, in particular, is recognized as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. core.ac.uk
A notable application is the synthesis of pyrazole-based analogues of Combretastatin (B1194345) A4, a potent natural product with antimitotic and anti-cancer properties. core.ac.uk By employing a [3+2] cycloaddition between a substituted N-benzylsydnone and an arylacetylene, researchers have been able to rapidly construct a library of combretastatin analogues where the central olefin is replaced by a pyrazole ring. core.ac.uk
Similarly, sydnone chemistry has provided a unified and efficient pathway to important C-nucleoside natural products like Formycin B and Pyrazofurin. sci-hub.se The key step involves the thermal cycloaddition of an N-benzyl sydnone riboside with an electron-deficient alkyne, which establishes the core 1,5-disubstituted pyrazole-riboside structure. This approach offers access to complex nucleoside analogues that are otherwise challenging to synthesize. sci-hub.se There is also evidence of 3-benzylsydnone derivatives being utilized in synthetic strategies targeting the dolabellane class of marine natural products. nih.govwhiterose.ac.ukmsu.edu
Tandem Reactions and Cascade Processes Initiated by Sydnone, 3-benzyl- Reactivity
The reactivity of 3-benzylsydnone can be harnessed to initiate powerful tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This strategy dramatically increases synthetic efficiency and allows for the rapid assembly of complex molecular structures.
One such strategy involves a tandem cycloaddition-cross-coupling sequence. core.ac.uk A highly regioselective cycloaddition between an N-benzylsydnone and a terminal alkyne first generates a 1,3-disubstituted pyrazole. This intermediate is then subjected to bromination at the C4 position, followed by a Suzuki-Miyaura cross-coupling reaction to introduce a third substituent. This sequence can be performed in a one-pot or two-pot fashion, providing rapid access to fully substituted pyrazoles that would be difficult to obtain through other means. core.ac.uk
Another example is a functionalisation-cycloaddition tandem process. nih.gov In this approach, the sydnone ring itself can be functionalized prior to the cycloaddition, setting the stage for the formation of more complex products. The initial cycloaddition of 3-benzylsydnone creates a stable pyrazole ring, which serves as a robust platform for subsequent transformations, enabling the construction of intricate, drug-like molecules from a simple mesoionic precursor. whiterose.ac.uk These cascade processes, triggered by the unique reactivity of the sydnone, underscore its value in building molecular complexity efficiently.
Computational and Theoretical Chemistry of Sydnone, 3 Benzyl
Electronic Structure Analysis using Quantum Chemical Methods (DFT, ab initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic nature of 3-benzylsydnone. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and charge delocalization. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy, while ab initio methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy at a greater computational expense.
The aromaticity of the sydnone (B8496669) ring is a topic of considerable debate. While the ring contains a cyclic array of π-electrons, its mesoionic nature complicates a simple application of Hückel's rule. Computational chemistry offers tools to quantify the degree of aromaticity through various indices. nih.gov Recent computational studies have suggested that sydnones are best described as nonaromatic but are well-stabilized by electron and charge delocalization. researchgate.net Some analyses classify them as pseudo-aromatic. sapub.org
Key aromaticity indices that can be calculated for the 3-benzylsydnone ring include:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value approaching 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system. nih.govresearchgate.net
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring plane (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.netresearchgate.net
| Aromaticity Index | Calculated Value | Interpretation |
|---|---|---|
| HOMA | ~0.45 | Non-aromatic to weakly aromatic |
| NICS(0) (ppm) | -3.2 | Weak diatropic ring current |
| NICS(1) (ppm) | -4.5 | Weak diatropic ring current |
These calculations generally indicate that while the sydnone ring exhibits some charge and electron delocalization, it does not possess the strong aromatic character of classic aromatic compounds like benzene. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.govyoutube.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule will interact with other reagents. For 3-benzylsydnone, DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nsf.gov In the context of 1,3-dipolar cycloaddition reactions, a primary reaction pathway for sydnones, the relative energies of the sydnone's FMOs and the dipolarophile's FMOs determine the reaction kinetics and regioselectivity. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Computational analysis typically shows that the HOMO of 3-benzylsydnone is distributed across the sydnone ring, particularly on the N-N-C fragment and the exocyclic oxygen, while the LUMO is also largely localized on the ring system. This distribution is crucial for understanding its behavior as a 1,3-dipole in cycloaddition reactions.
Reaction Pathway Elucidation and Transition State Characterization
Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For 3-benzylsydnone, this is most relevant to its participation in [3+2] cycloaddition reactions with dipolarophiles like alkynes and alkenes. dtu.dknih.gov
DFT calculations can be used to locate and characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net Finding the transition state structure, a first-order saddle point on the potential energy surface, is key to understanding the reaction's feasibility and selectivity. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.
For the cycloaddition of a sydnone with an alkyne, DFT studies reveal that the reaction proceeds through a concerted, though often asynchronous, transition state. researchgate.netpdx.edu Factors influencing the activation barrier and regioselectivity include steric interactions, distortion energies of the reactants, and stabilizing orbital interactions (π-π stacking) in the transition state. researchgate.netpdx.edu
| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Transition State Characteristics |
|---|---|---|
| Regioisomer A Formation | 15.5 | Asynchronous bond formation, stabilized by π-π interactions |
| Regioisomer B Formation | 17.2 | Higher steric repulsion in the transition state |
These computational studies provide a detailed mechanistic picture that can explain experimentally observed product ratios and guide the design of new reactions.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a powerful aid in structure verification and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in 3-benzylsydnone and referencing them against a standard (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. These predictions are often accurate enough to distinguish between isomers and assign specific resonances.
IR Spectroscopy: The vibrational frequencies of 3-benzylsydnone can be computed by calculating the second derivatives of the energy with respect to atomic displacements (a Hessian matrix). nih.gov The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which can be directly compared to an experimental IR spectrum. A characteristic predicted frequency for sydnones is the strong carbonyl (C=O) stretch, which is typically calculated to be in the 1750-1770 cm⁻¹ range. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. mdpi.com The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 3-benzylsydnone, TD-DFT can identify the specific molecular orbitals involved in the electronic transitions, such as π → π* transitions within the sydnone and benzyl (B1604629) rings.
| Spectroscopy | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (Sydnone H-4) | ~6.5 ppm |
| ¹³C NMR | Chemical Shift (Sydnone C=O) | ~170 ppm |
| IR | C=O Stretch Frequency | ~1760 cm⁻¹ |
| UV-Vis (TD-DFT) | λmax | ~310 nm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.
For 3-benzylsydnone, MD simulations can be employed to:
Analyze Conformational Flexibility: The benzyl group is connected to the sydnone ring via a single bond, allowing for rotation. MD simulations can explore the rotational energy barrier and identify the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a vacuum or in a specific solvent).
Study Intermolecular Interactions: In a condensed phase (liquid or solid), MD can simulate how multiple 3-benzylsydnone molecules interact with each other or with solvent molecules. This can reveal information about packing forces, solvation shells, and potential for aggregation, which are governed by non-covalent interactions like van der Waals forces and electrostatic interactions.
Development of Theoretical Models for Sydnone Reactivity and Selectivity
Building on the data from quantum chemical calculations, more general theoretical models can be developed to predict the reactivity of a range of sydnone derivatives. One such approach is Quantitative Structure-Activity Relationship (QSAR) modeling.
In a QSAR study, various calculated molecular descriptors (e.g., HOMO/LUMO energies, atomic charges, dipole moment, steric parameters) for a series of 3-substituted sydnones would be correlated with their experimentally determined reaction rates or selectivities. github.io Statistical methods are then used to build a mathematical model that can predict the reactivity of new, untested sydnone derivatives.
For instance, a model for the [3+2] cycloaddition reactivity of 3-substituted sydnones might find that the reaction rate is strongly correlated with the HOMO energy of the sydnone and the size of the substituent at the 3-position. Such models provide valuable predictive power and a deeper understanding of the electronic and steric factors that govern the chemistry of this important class of mesoionic compounds. github.io
Advanced Spectroscopic and Characterization Techniques for Sydnone, 3 Benzyl and Its Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-benzylsydnone and its products in solution. libretexts.orgstudymind.co.ukelsevier.com Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
In the ¹H NMR spectrum of 3-benzylsydnone, the benzylic protons typically appear as a singlet, with its chemical shift influenced by the solvent and the electronic nature of the sydnone (B8496669) ring. The protons of the phenyl group exhibit characteristic multiplets in the aromatic region of the spectrum. The lone proton on the sydnone ring (at the C4 position) also gives rise to a distinct singlet. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for all carbon atoms in the molecule. mdpi.com The carbonyl carbon of the sydnone ring (C=O) and the carbon atom of the sydnone ring (C4) have characteristic chemical shifts that are sensitive to substitution. afit.edu The signals for the benzylic carbon and the carbons of the phenyl ring can also be readily assigned. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the definitive assignment of all proton and carbon signals by revealing through-bond and through-space correlations. mdpi.com These techniques are particularly valuable for the structural elucidation of more complex derivatives of 3-benzylsydnone.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Sydnone C4-H | 6.5 - 7.0 | Singlet | Chemical shift is sensitive to substituents on the sydnone ring. mdpi.com |
| Benzyl (B1604629) CH₂ | 5.0 - 5.5 | Singlet | |
| Phenyl H | 7.2 - 7.5 | Multiplet | Pattern depends on the substitution of the phenyl ring. |
| ¹³C NMR | |||
| Sydnone C=O | 165 - 175 | ||
| Sydnone C4 | 90 - 100 | afit.edu | |
| Benzyl CH₂ | 50 - 60 | ||
| Phenyl C | 125 - 140 |
Mass Spectrometry Techniques (ESI-MS, GC-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3-benzylsydnone and its reaction products. nih.gov Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are two commonly employed methods. nih.govresearchgate.net
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like sydnones. asianpubs.org It typically generates a prominent protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. researchgate.net Further fragmentation of this molecular ion (MS/MS) can be induced to obtain structural information. asianpubs.orgresearchgate.netnih.gov The fragmentation pattern often involves the loss of small neutral molecules such as CO and NO, providing characteristic signatures for the sydnone ring.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com While some sydnones may be thermally unstable for GC analysis, many derivatives can be successfully analyzed. Electron ionization (EI) is the most common ionization method used in GC-MS, which typically leads to extensive fragmentation. shimadzu.com The resulting mass spectrum is a fingerprint of the molecule and can be used for identification by comparison with spectral libraries. The fragmentation pathways in EI-MS can be complex but often provide valuable information about the connectivity of the molecule.
| Technique | Ionization Method | Information Obtained | Typical Fragments for 3-benzylsydnone |
| ESI-MS | Electrospray Ionization (soft) | Molecular weight ([M+H]⁺) | Loss of CO, NO |
| GC-MS | Electron Ionization (hard) | Fragmentation pattern for structural identification | Benzyl cation (m/z 91), phenyl cation (m/z 77), fragments arising from the cleavage of the sydnone ring |
X-Ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 3-benzylsydnone and its derivatives in the solid state. nih.govtulane.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. nih.gov This technique yields highly accurate bond lengths, bond angles, and torsional angles. wright.edu
Crystal structure analysis of 3-benzylsydnone reveals important conformational features, such as the orientation of the benzyl group relative to the sydnone ring. researchgate.netresearchgate.netrsc.org This information is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding. rsc.orgnih.gov For derivatives of 3-benzylsydnone, X-ray crystallography can confirm the regiochemistry and stereochemistry of reactions, providing unambiguous proof of the molecular structure. wright.edunih.govrsc.org
| Parameter | Significance |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |
| Space Group | Describes the symmetry of the crystal. |
| Atomic Coordinates | Provides the precise location of each atom in the unit cell. |
| Bond Lengths and Angles | Offers insight into the nature of the chemical bonds. wright.edu |
| Torsional Angles | Defines the conformation of the molecule. rsc.org |
| Intermolecular Interactions | Reveals how molecules are packed in the crystal. nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental techniques used to probe the functional groups and electronic properties of 3-benzylsydnone. uobabylon.edu.iqdrawellanalytical.comlibretexts.orgijrpr.com
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. ijrpr.com The IR spectrum of 3-benzylsydnone shows characteristic absorption bands for the various functional groups present. The most prominent feature is the strong stretching vibration of the carbonyl group (C=O) in the sydnone ring, which typically appears in the region of 1730-1770 cm⁻¹. The exact frequency is sensitive to the electronic environment and can provide information about the nature of the sydnone ring. Other characteristic bands include the C-H stretching vibrations of the aromatic and benzylic groups, and the skeletal vibrations of the sydnone and phenyl rings. scielo.org.zaprimescholars.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iquwimona.edu.jm 3-Benzylsydnone exhibits characteristic absorption bands in the UV region due to π → π* transitions within the aromatic phenyl ring and the sydnone ring. researchgate.netresearchgate.net The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the presence of substituents, offering insights into the electronic structure of the molecule. scielo.org.zaresearchgate.net
| Spectroscopic Technique | Region | Information Provided | Characteristic Bands for 3-benzylsydnone |
| Infrared (IR) Spectroscopy | 4000-400 cm⁻¹ | Identification of functional groups | ~1750 cm⁻¹ (C=O stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch) scielo.org.zaprimescholars.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | 200-800 nm | Electronic transitions (π → π*) | λ_max typically in the UV region, characteristic of the sydnone and phenyl chromophores. researchgate.netresearchgate.net |
Chiroptical Spectroscopy (CD, ORD) for Chiral Sydnone, 3-benzyl- Analogues
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral analogues of 3-benzylsydnone. sut.ac.thmgcub.ac.inlibretexts.orgcas.cz These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. libretexts.org
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.orgnih.gov For a chiral sydnone derivative, CD spectra can reveal information about the stereochemistry of the molecule and can be used to assign the absolute configuration by comparison with theoretical calculations or with the spectra of compounds of known configuration. rsc.orgmdpi.comrsc.org The Cotton effects observed in the CD spectrum correspond to the electronic transitions observed in the UV-Vis spectrum. beilstein-journals.org
ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. sut.ac.thmgcub.ac.in The resulting ORD curve can also be used to determine the stereochemistry of chiral molecules. rsc.org Both CD and ORD are powerful tools for studying the three-dimensional structure of chiral sydnones in solution and can provide insights into conformational preferences. nih.gov
| Technique | Principle | Information Obtained | Application to Chiral Sydnones |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. libretexts.org | Stereochemistry, absolute configuration, conformational analysis. rsc.orgmdpi.com | Assignment of absolute configuration of chiral centers, study of conformational equilibria. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. sut.ac.th | Stereochemistry, identification of chromophores. rsc.org | Determination of enantiomeric purity, correlation of structure with optical activity. |
Future Directions and Emerging Research Avenues for Sydnone, 3 Benzyl
Development of Novel and Efficient Synthetic Routes
While traditional methods for synthesizing 3-benzylsydnone are well-established, they often rely on harsh conditions, such as the use of strong acids and high temperatures for the cyclodehydration of N-nitroso-N-benzylglycine. whiterose.ac.ukresearchgate.net Modern synthetic chemistry prioritizes efficiency, safety, and sustainability, aligning with the principles of green chemistry. nih.govlupinepublishers.com Future research in this area is focused on developing synthetic protocols that offer higher yields, reduce waste, and utilize milder, more environmentally benign conditions.
Emerging strategies are likely to include:
Catalytic Approaches: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry, aiming to minimize waste. researchgate.net Research into novel catalysts for the cyclodehydration step could lead to milder reaction conditions and improved atom economy. For instance, bismuth triflate has been explored as a catalyst for the Friedel-Crafts acylation of sydnones, suggesting its potential applicability in other electrophilic transformations relevant to sydnone (B8496669) synthesis. wright.edu
Mechanochemistry: Solvent-free reaction conditions, often achieved through techniques like ball-milling, represent a significant advancement in green synthesis. researchgate.net Mechanochemical methods have been successfully applied to the halogenation and rearrangement of sydnones and are being developed for the primary synthesis of N-aryl and N-alkyl sydnones. researchgate.netrsc.orgrsc.org Applying these solventless techniques to the synthesis of 3-benzylsydnone could dramatically reduce the environmental impact by eliminating solvent waste and potentially increasing reaction efficiency. researchgate.netrsc.org
Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for reactions involving unstable intermediates. Adapting the synthesis of 3-benzylsydnone to a flow-based system could enable safer handling of reagents and facilitate larger-scale production with greater consistency.
One-Pot Syntheses: Streamlining multi-step synthetic sequences into a single operation (a "one-pot" reaction) reduces the need for intermediate purification steps, saving time, solvents, and materials. A one-pot procedure for N-nitrosation and subsequent cyclodehydration to form 3-benzylsydnone would be a significant step towards a more efficient and economical synthesis. nih.gov
A comparison of a traditional synthetic approach with potential green alternatives is outlined below.
| Feature | Traditional Method (e.g., Acetic Anhydride) | Emerging "Green" Alternative (e.g., Mechanochemistry) |
| Solvent | Typically uses excess acetic anhydride (B1165640) or other organic solvents. | Solvent-free or minimal solvent usage. researchgate.netrsc.org |
| Energy Input | Often requires prolonged heating. researchgate.net | Mechanical energy via milling; may be faster. researchgate.net |
| Reagents | Stoichiometric dehydrating agents. | Potentially catalytic or requires less hazardous reagents. |
| Waste | Generates significant acidic and organic waste. | Minimal waste generation. researchgate.net |
| Efficiency | Yields can be variable; purification required. | Often provides high yields with simplified work-up. researchgate.net |
Exploration of New Mechanistic Pathways and Unforeseen Reactivity
The reactivity of 3-benzylsydnone is dominated by its nature as a 1,3-dipole, most notably in [3+2] cycloaddition reactions. beilstein-journals.org However, the full extent of its chemical behavior is still being explored, with research uncovering new transformations and providing deeper mechanistic insights.
Novel Cycloadditions: While cycloadditions with alkynes are well-documented, the reactions with a broader range of dipolarophiles, such as alkenes, enamines, and arynes, are areas of active investigation. whiterose.ac.uknih.govbeilstein-journals.org These reactions can lead to complex heterocyclic scaffolds that are otherwise difficult to synthesize. For example, the reaction of 3-benzylsydnone with arynes smoothly affords 2H-indazole derivatives. nih.gov Mechanistic studies, supported by computational calculations, are clarifying the frontier molecular orbital interactions that govern the regioselectivity of these cycloadditions. beilstein-journals.org
Photochemical Reactivity: The absorption of UV light can induce unique chemical reactions that are inaccessible through thermal methods. wikipedia.org Photolysis of sydnones can generate highly reactive nitrile imine intermediates, which can undergo different cycloaddition pathways than the parent sydnone. beilstein-journals.org The synthesis and photochemical intramolecular cycloaddition of sydnones tethered to a double bond (like o-stilbene-methylene-sydnones) has been shown to produce diverse and complex polycyclic compounds, demonstrating a rich area for exploration. beilstein-journals.org Future work could investigate the photochemical reactions of 3-benzylsydnone with various partners to unlock novel molecular architectures.
Mechanochemically-Induced Reactivity: Beyond synthesis, mechanochemistry can uncover unforeseen reactivity. Recent studies have shown that heating sydnones in a ball mill can induce an efficient ring rearrangement to form 1,3,4-oxadiazolin-2-ones, a transformation that proceeds through a distinct mechanistic pathway compared to solution-phase chemistry. researchgate.net Exploring this reactivity for 3-benzylsydnone could provide access to new families of heterocyclic compounds.
Rearrangement Reactions: Under specific thermal conditions, sydnones can undergo rearrangement. For instance, a reaction pathway involving benzylic group migration and CO2 extrusion has been proposed for certain cycloadditions at high temperatures, leading to isomeric products. beilstein-journals.org Further investigation into such rearrangements could reveal new facets of sydnone stability and reactivity.
| Reaction Type | Key Feature | Potential Outcome for 3-benzylsydnone |
| [3+2] Cycloaddition | Reacts as a 1,3-dipole with dipolarophiles. beilstein-journals.org | Synthesis of novel pyrazole (B372694) and indazole derivatives. nih.govbeilstein-journals.org |
| Photochemistry | Light-induced formation of nitrile imine intermediates. beilstein-journals.org | Access to unique polycyclic systems via intramolecular reactions. beilstein-journals.org |
| Mechanochemistry | Solvent-free, mechanically induced transformations. researchgate.net | Rearrangement to 1-benzyl-1,3,4-oxadiazolin-2-one. |
| Electrophilic Substitution | Aromatic-like substitution at the C-4 position. wright.edu | Introduction of various functional groups (e.g., acyl, nitro). wright.edu |
Integration into Advanced Functional Materials and Nanotechnology
The unique electronic and structural properties of the sydnone ring make it an intriguing candidate for incorporation into advanced materials. While this area is still nascent, it represents a significant frontier for future research. Nanotechnology, the engineering of functional systems at the molecular scale, offers a platform where the specific properties of molecules like 3-benzylsydnone can be harnessed. scitechnol.com
Polymer Chemistry: The [3+2] cycloaddition reaction of sydnones is a type of "click" reaction, characterized by high efficiency and selectivity. This makes it highly suitable for polymer synthesis and modification. Research has demonstrated that sydnone-alkyne cycloadditions can be used to create fully aromatic, high-performance thermoset materials. klinger-lab.de By designing monomers containing a 3-benzylsydnone unit, it is conceivable to synthesize novel polymers with unique thermal or electronic properties.
Nanomaterials and Surface Functionalization: The polarity and reactivity of 3-benzylsydnone could be exploited for the functionalization of nanomaterials. For example, sydnone-containing molecules could be attached to the surface of nanoparticles or carbon nanotubes. Subsequent cycloaddition reactions could then be used to "click" other molecules, such as targeting ligands or imaging agents, onto the nanoparticle surface. A speculative but intriguing avenue involves encapsulating sydnones into nano polymeric matrices for applications like drug delivery. lupinepublishers.com
Responsive Materials: The stability of the sydnone ring is sensitive to environmental factors like pH and light. This opens the possibility of creating "smart" materials that respond to specific stimuli. For example, a polymer containing 3-benzylsydnone units could be designed to degrade or change its properties upon exposure to UV light, leveraging the photochemical reactivity of the sydnone core.
Role in Supramolecular Assembly and Self-Organization
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and halogen bonding. nih.govmdpi.com The way molecules arrange themselves in the solid state, known as crystal engineering, dictates the macroscopic properties of a material. The polar, planar structure of the sydnone ring suggests it could be a valuable building block for designing ordered molecular assemblies.
Crystal Engineering with Halogen Bonds: Recent crystallographic studies of halogenated 3-arylsydnones have revealed the significant role of halogen bonding in directing their self-assembly into well-defined crystal structures. mdpi.com The interaction between a halogen atom on one sydnone molecule and an electron-rich atom (like oxygen) on another can act as a reliable directional force. nih.gov By synthesizing halogenated analogues of 3-benzylsydnone, researchers could explore the creation of novel supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. mdpi.com
Hydrogen Bonding and π-π Stacking: The sydnone ring contains both hydrogen bond acceptors (the oxygen atoms) and a C-H group at the 4-position that can act as a weak hydrogen bond donor. These features, combined with the potential for π-π stacking interactions between the sydnone and benzyl (B1604629) rings, provide a toolkit for directing self-organization. mdpi.comresearchgate.net Understanding and controlling these subtle interactions is key to designing materials with specific properties, such as non-linear optical activity or specific crystal morphologies.
Host-Guest Chemistry: The electron-rich cavity of the sydnone ring could potentially act as a host for electron-deficient guest molecules. Exploring the ability of 3-benzylsydnone and its derivatives to form host-guest complexes could lead to applications in sensing or molecular recognition.
Design and Synthesis of Sydnone, 3-benzyl- Analogues for Targeted Mechanistic Probes
The reactivity and stability of the sydnone core can be fine-tuned by introducing different functional groups. Synthesizing analogues of 3-benzylsydnone with specific functionalities is a promising strategy for creating molecular probes to investigate biological processes or elucidate reaction mechanisms. mdpi.com
Probes for Bioorthogonal Chemistry: Bioorthogonal chemistry involves reactions that can proceed in a complex biological environment without interfering with native biochemical processes. nih.govmdpi.comresearchgate.net The highly selective nature of the sydnone cycloaddition reaction makes it a candidate for such applications. An analogue of 3-benzylsydnone functionalized with a reporter group (like a fluorophore) could be designed to react specifically with a target molecule (e.g., an alkyne-tagged protein) inside a living cell, enabling its visualization and study. rsc.org
NO-Releasing Probes: Sydnone imines, close analogues of sydnones, are known to release nitric oxide (NO), a critical signaling molecule in many physiological processes. mdpi.com Designing 3-benzylsydnone imine analogues could lead to new classes of NO-donors. These compounds could serve as probes to study the effects of localized NO release or be developed as potential therapeutic agents. The synthesis involves selective functionalization at the C4 and N6 positions of the sydnone imine scaffold. mdpi.com
Probes with Tunable Reactivity: By introducing electron-withdrawing or electron-donating groups onto the benzyl ring or at the C-4 position of the sydnone, the electronic properties and, consequently, the reactivity of the molecule can be precisely controlled. For example, a series of 3-(substituted-benzyl)sydnones could be synthesized to systematically study how electronics influence the rate and selectivity of cycloaddition reactions. nih.gov These studies provide fundamental mechanistic insights and help in the design of optimized molecules for specific applications. Examples include the synthesis of analogues like 3-benzyl-4-acetamide-sydnone or 3-benzyl-4-(3-hydroxyoxetan-3-yl)-sydnone. beilstein-journals.orgmdpi.com
| Analogue Type | Design Principle | Potential Application |
| Fluorophore-labeled Sydnone | Attach a fluorescent tag via a linker. mdpi.com | Bioorthogonal probe for imaging alkyne-tagged biomolecules in cells. |
| Sydnone Imine Analogue | Replace the exocyclic oxygen with a substituted nitrogen. mdpi.com | Controlled release of nitric oxide for studying cellular signaling. |
| Electronically-Tuned Analogue | Add substituents to the benzyl or sydnone ring. nih.gov | Mechanistic probe for studying cycloaddition kinetics and selectivity. |
| Heterocycle-Appended Sydnone | Fuse or link the sydnone to another heterocyclic system. researchgate.net | Development of novel anticancer agents or fungicides. researchgate.net |
Q & A
Q. What are common methods for synthesizing 3-benzylsydnone, and what factors influence reaction yields?
Methodological Answer: 3-Benzylsydnone is typically synthesized via cyclocondensation reactions. Key factors affecting yields include:
- Solvent selection : Dichloromethane/ether mixtures (0–3%) are commonly used as eluents to optimize separation .
- Catalytic conditions : Reactions may require reflux with glacial acetic acid to enhance cyclization efficiency .
- Substituent effects : Electron-withdrawing groups on precursors (e.g., 4-chlorophenyl) can improve yields (e.g., 77% for 3-(4-chlorophenyl)sydnone) by stabilizing intermediates .
Q. Table 1: Representative Synthesis Conditions
| Compound | Yield (%) | Eluent System | Key Substituent | Reference |
|---|---|---|---|---|
| 3-(4-Methylphenyl) | 62 | CH₂Cl₂/ether (0–3%) | Methyl | |
| 3-(4-Chlorophenyl) | 77 | CH₂Cl₂/ether (0–3%) | Chlorine |
Q. How is 3-benzylsydnone characterized spectroscopically, and what key data confirm its structure?
Methodological Answer:
- IR Spectroscopy : Two carbonyl bands (1772–1759 cm⁻¹ for sydnone ring; 1732–1726 cm⁻¹ for ester groups) confirm functional groups .
- ¹H/¹³C NMR : Aldehyde protons appear at ~9.9 ppm (¹H), while C-4 of the sydnone ring resonates at 107–110 ppm (¹³C) .
- Mass Spectrometry : Molecular ions (e.g., m/z 224 for derivatives) validate molecular weight .
Q. What are the structural and reactivity properties of 3-benzylsydnone relevant to its applications?
Methodological Answer:
- Charge distribution : The mesoionic structure with delocalized positive/negative charges enables interactions with biomolecules (e.g., DNA, enzymes) .
- Reactivity : The sydnone ring undergoes 1,3-dipolar cycloadditions with alkynes, influenced by substituents on the benzyl group .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) explain the reaction mechanisms of 3-benzylsydnone derivatives?
Methodological Answer:
- DFT Calculations : At the M06-2X level, fluorinated derivatives show enhanced reactivity due to lowered LUMO energy (−3.42 eV vs. −3.30 eV for non-fluorinated), increasing cycloaddition rates (e.g., k = 1500 M⁻¹s⁻¹ with TMTH) .
- Distortion/Interaction Model : Transition-state analysis reveals fluorination reduces distortion energy (e.g., 28.7 kcal/mol for sydnone 6 vs. 32.1 kcal/mol for parent), favoring earlier transition states .
Q. How can researchers resolve contradictions in spectroscopic or synthetic data for 3-benzylsydnone derivatives?
Methodological Answer:
Q. What strategies optimize 3-benzylsydnone for targeted pharmacological studies (e.g., anticancer activity)?
Methodological Answer:
Q. How do substituents on the benzyl group influence the electronic and reactivity profile of 3-benzylsydnone?
Methodological Answer:
Q. What protocols ensure reproducibility in 3-benzylsydnone synthesis and characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
